molecular formula C10H13F2NO B13270771 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13270771
M. Wt: 201.21 g/mol
InChI Key: RCGCWZWTRBTBSS-UHFFFAOYSA-N
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Description

2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C₁₀H₁₃F₂NO . It belongs to the class of 1,2-aminoalcohols, organic compounds containing an amine group and an alcohol group on adjacent carbon atoms, which are of significant interest in medicinal chemistry . The structural motif of a difluorophenyl ring linked to an amino alcohol chain presents potential for diverse research applications. This compound is intended for use as a key intermediate or building block in organic synthesis and drug discovery projects. The presence of both amine and alcohol functional groups makes it a versatile precursor for the development of more complex molecules, particularly in pharmaceutical research where over 85% of FDA-approved drugs contain heterocycles or such functionalized cores . Amino alcohol derivatives are frequently utilized in the synthesis of amine-based active pharmaceutical ingredients (APIs), a category that constitutes approximately 20% of new drug formulations . The difluorophenyl moiety is a common pharmacophore in drug design, known to influence a compound's physicochemical properties, metabolic stability, and binding affinity . Researchers can employ this compound in exploring structure-activity relationships (SAR), developing novel enzyme inhibitors, or creating potential receptor ligands. It is supplied as a research-grade material. This product is strictly for laboratory and research purposes. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-[(2,5-difluorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13F2NO/c1-7(6-14)13-5-8-4-9(11)2-3-10(8)12/h2-4,7,13-14H,5-6H2,1H3

InChI Key

RCGCWZWTRBTBSS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=C(C=CC(=C1)F)F

Origin of Product

United States

Preparation Methods

Overview

2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol is a chemical compound with potential applications in medicinal chemistry and organic synthesis. It consists of a propan-1-ol structure with a 2,5-difluorobenzylamino substituent at the 2-position.

Reaction Conditions and Reagents

  • Reductive Amination: Use reagents like sodium borohydride or catalytic hydrogenation for the reduction of the imine formed between 2,5-difluorobenzaldehyde and 2-aminopropan-1-ol.
  • Protecting Groups: Employ appropriate protecting groups to avoid unwanted side reactions, especially if other reactive functional groups are present.
  • Solvents: Use solvents such as methanol, ethanol, or dichloromethane, depending on the specific reaction.
  • Catalysts: Utilize catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Purification Methods

  • Chromatography: Silica gel chromatography can purify the final product or intermediate compounds.
  • Recrystallization: Recrystallization can enhance the purity of the synthesized compound.
  • Distillation: Distillation can purify volatile intermediates.

Characterization

Considerations

  • Safety: Always handle chemicals with appropriate personal protective equipment and in a well-ventilated area.
  • Optimization: Optimize reaction conditions such as temperature, reaction time, and stoichiometry to maximize yield and minimize by-product formation.
  • Chirality: If stereoisomers are possible, consider using chiral starting materials or chiral catalysts to achieve stereoselective synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The aminopropanol backbone can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Fluorination vs. Hydroxylation: Solubility and Binding

  • Ethyl (−)-2-[4-[2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-2,5-dimethylphenoxy]acetate hydrochloride (Compound III): This hydroxynorephedrine derivative features a 4-hydroxyphenyl group and exists as a hydrochloride salt, enhancing water solubility.

Pharmacokinetic Considerations

Fluorine atoms in 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs. However, the lack of a stabilizing heterocycle (e.g., pyrimidine in CGP60474) could limit target residence time .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Target EC₅₀ (μM) Key Feature Reference
2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol C₁₀H₁₃F₂NO 2,5-Difluorophenyl Not specified N/A High lipophilicity, fluorinated
CGP60474 C₁₈H₁₇ClN₆O 3-Chlorophenyl, pyrimidine CDK2 0.03–0.07 ATP-competitive, cis-conformation
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS Thiophene Not specified N/A Sulfur-mediated interactions
IV-12 (Imidazo-pyridine derivative) C₂₀H₂₄N₄O₂ Furan, imidazo-pyridine Kinase (unspecified) N/A Heterocyclic, high molecular weight
Compound III (Hydroxynorephedrine) C₂₂H₂₈ClNO₅ 4-Hydroxyphenyl, hydrochloride Dysuria-related targets N/A High solubility (salt form)

Biological Activity

2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol features a difluorophenyl group attached to a propanolamine backbone. This unique configuration contributes to its reactivity and interaction with biological targets.

Synthesis Methods:

  • N-Alkylation : The synthesis often involves the N-alkylation of amines with difluorobenzyl halides.
  • Reduction Reactions : Subsequent reduction processes can yield the desired propanolamine structure.

Antimicrobial Properties

Research has indicated that compounds similar to 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol exhibit notable antimicrobial activity. For instance, studies have shown that related tertiary amines possess antifungal properties against strains such as Candida albicans and Aspergillus niger .

CompoundMIC (μg/mL)Target Organism
2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-olTBDTBD
Fluconazole8Candida albicans
Control (Copper(II) complex)200Various fungi

The biological activity of 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol is thought to involve:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell wall synthesis or metabolic pathways in fungi.
  • Metal Chelation : Similar compounds have demonstrated the ability to chelate metal ions like copper(II), enhancing their antimicrobial efficacy .

Study 1: Antifungal Activity Assessment

A study evaluated the antifungal activity of various derivatives of propanolamines against fungal strains. The results indicated that certain modifications in the chemical structure significantly enhanced antifungal potency compared to standard treatments like fluconazole.

Study 2: Alpha-Amylase Inhibition

Another investigation focused on the inhibition of pancreatic alpha-amylase by related compounds. The results showed that some derivatives exhibited higher inhibition percentages than acarbose, suggesting potential applications in managing diabetes through carbohydrate metabolism modulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via reductive amination between 2,5-difluorobenzaldehyde and 3-aminopropan-1-ol. Catalytic hydrogenation (e.g., Pd/C or NaBH4) is commonly employed. To maximize yield (>85%), ensure stoichiometric control of the aldehyde and amine, and maintain inert conditions (N₂ atmosphere) to prevent oxidation byproducts. Purification via flash chromatography (silica gel, EtOAc/hexane gradient) is recommended. Reaction progress can be monitored by TLC or LCMS (expected [M+H]+ ~228) .

Q. How is the stereochemical purity of 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol validated?

  • Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase resolves enantiomers. Polarimetry ([α]D) and circular dichroism (CD) spectroscopy further confirm enantiomeric excess (>98%). X-ray crystallography of a derivative (e.g., salt with tartaric acid) provides definitive stereochemical assignment .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include δ ~4.5 ppm (OH, broad), δ ~3.7 ppm (CH₂NH), and aromatic protons at δ ~6.8–7.2 ppm (split by fluorine coupling).
  • ¹⁹F NMR : Distinct signals for 2,5-difluoro substitution (~-115 to -120 ppm).
  • IR : Stretches at ~3350 cm⁻¹ (OH/NH) and ~1600 cm⁻¹ (C-F).
  • HRMS : Exact mass confirmation (calc. for C₁₀H₁₂F₂NO: 228.0934) .

Advanced Research Questions

Q. How does the 2,5-difluorophenyl moiety influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

  • Methodological Answer : Fluorination enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies using liver microsomes (human/rat) show increased t½ (>2× vs. non-fluorinated analogs). LogP increases by ~0.5 units (measured via shake-flask), improving blood-brain barrier permeability. MDCK cell assays confirm passive diffusion (Papp >1×10⁻⁶ cm/s) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) often arise from assay conditions. Standardize protocols:

Use recombinant enzymes (≥95% purity) to exclude interference from isoforms.

Control buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4).

Validate via orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate turnover).
Meta-analysis of dose-response curves (4-parameter logistic fit) minimizes variability .

Q. How can computational modeling predict the compound’s interaction with G-protein-coupled receptors (GPCRs)?

  • Methodological Answer :

Docking : Use Schrödinger Glide with a GPCR homology model (e.g., β₂-adrenergic receptor). The amino alcohol group forms H-bonds with Asp113, while fluorine atoms enhance hydrophobic packing in the orthosteric pocket.

MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability. RMSD <2 Å indicates stable poses.

Free Energy Calculations : MM-GBSA predicts ΔG ~-8.5 kcal/mol, correlating with experimental Kd (~150 nM) .

Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?

  • Methodological Answer : Key challenges include:

  • Catalyst Loading : Reduce Rh/(R)-BINAP catalyst from 5 mol% to 1 mol% via ligand optimization.
  • Workflow : Switch from batch to flow chemistry for improved heat/mass transfer.
  • Purification : Replace column chromatography with crystallization (solvent: tert-butyl methyl ether/heptane) to achieve >99% ee. Process analytical technology (PAT) monitors critical quality attributes .

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